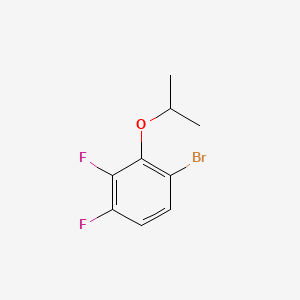
2-(メチルスルホニル)-4-(トリブチルスズ)チアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylsulfonyl)-4-(tributylstannyl)thiazole is an organotin compound that features a thiazole ring substituted with a methylsulfonyl group at the 2-position and a tributylstannyl group at the 4-position
科学的研究の応用
2-(Methylsulfonyl)-4-(tributylstannyl)thiazole has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, potentially leading to new bioactive compounds.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and catalysts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-4-(tributylstannyl)thiazole typically involves the introduction of the tributylstannyl group to a thiazole ring. One common method is the Stille coupling reaction, where a thiazole derivative is reacted with a tributylstannyl reagent in the presence of a palladium catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like cesium carbonate to facilitate the coupling process .
Industrial Production Methods
While specific industrial production methods for 2-(Methylsulfonyl)-4-(tributylstannyl)thiazole are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2-(Methylsulfonyl)-4-(tributylstannyl)thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through cross-coupling reactions.
Oxidation and Reduction: The methylsulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and organometallic compounds, with palladium or copper catalysts often used to facilitate the reaction.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used to oxidize the methylsulfonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the sulfonyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction, the tributylstannyl group might be replaced by an aryl or alkyl group, resulting in a new thiazole derivative.
作用機序
The mechanism of action of 2-(Methylsulfonyl)-4-(tributylstannyl)thiazole involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl and methylsulfonyl groups. The tributylstannyl group can act as a leaving group in substitution reactions, while the methylsulfonyl group can undergo oxidation or reduction. These properties make the compound versatile in synthetic applications.
類似化合物との比較
Similar Compounds
2-(Tributylstannyl)thiazole: Lacks the methylsulfonyl group, making it less reactive in certain oxidation-reduction reactions.
2-(Methylsulfonyl)benzo[d]thiazole: Contains a benzothiazole ring instead of a thiazole ring, which can affect its reactivity and applications.
Uniqueness
2-(Methylsulfonyl)-4-(tributylstannyl)thiazole is unique due to the combination of the tributylstannyl and methylsulfonyl groups on the thiazole ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a valuable reagent in organic synthesis and materials science.
特性
IUPAC Name |
tributyl-(2-methylsulfonyl-1,3-thiazol-4-yl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4NO2S2.3C4H9.Sn/c1-9(6,7)4-5-2-3-8-4;3*1-3-4-2;/h3H,1H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPQZKBRXRVABD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO2S2Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676721 |
Source


|
| Record name | 2-(Methanesulfonyl)-4-(tributylstannyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245816-14-1 |
Source


|
| Record name | 2-(Methylsulfonyl)-4-(tributylstannyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245816-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methanesulfonyl)-4-(tributylstannyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine]-8-carboxylate](/img/structure/B596464.png)


![N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide](/img/structure/B596469.png)





![5,5'-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596477.png)


